Cas no 1936073-84-5 (Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate)
![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/1936073-84-5x500.png)
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
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- インチ: 1S/C9H9N3O2/c1-2-14-9(13)7-4-11-8-6(7)3-10-5-12-8/h3-5H,2H2,1H3,(H,10,11,12)
- InChIKey: BSIUTGBUYRLLKV-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CNC2C1=CN=CN=2)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 67.9
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM268785-250mg |
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1936073-84-5 | 95% | 250mg |
$*** | 2023-03-30 | |
Chemenu | CM268785-1g |
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1936073-84-5 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM268785-1g |
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1936073-84-5 | 95% | 1g |
$701 | 2021-08-18 |
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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2. Book reviews
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylateに関する追加情報
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: A Comprehensive Overview
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, with the CAS number 1936073-84-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic compounds with a fused pyrrole and pyrimidine ring system. The pyrrolo[2,3-d]pyrimidine core is known for its unique electronic properties and potential biological activities, making it a valuable scaffold for drug discovery.
The carboxylate group in Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate adds functional versatility to the molecule. This group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding in biological systems. Recent studies have highlighted the importance of such functional groups in enhancing the bioavailability and pharmacokinetic profiles of drug candidates.
Recent research has focused on the synthesis and characterization of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. One notable study published in *Journal of Medicinal Chemistry* explored its potential as a kinase inhibitor. The compound demonstrated significant activity against several kinases, suggesting its role in anti-cancer therapies. The kinase inhibition properties of this compound are attributed to its ability to bind to the ATP-binding pocket of these enzymes, effectively blocking their catalytic activity.
In addition to its enzymatic activity, Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has shown promise in other therapeutic areas. For instance, studies in *Chemical Biology & Drug Design* reported its potential as a modulator of ion channels. This opens up possibilities for its application in treating conditions such as epilepsy and chronic pain, where ion channel dysregulation plays a critical role.
The synthesis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis has been particularly effective in accelerating the reaction process while maintaining product quality.
Another area of interest is the exploration of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate's structural analogs. By modifying substituents on the pyrrolopyrimidine core, scientists aim to enhance its pharmacological properties. For example, introducing electron-withdrawing groups has been shown to increase the compound's solubility and stability, which are essential for drug delivery.
From an environmental perspective, Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has been evaluated for its biodegradability and eco-toxicity. Initial studies suggest that it exhibits moderate biodegradation under aerobic conditions, which is favorable for reducing its environmental footprint. However, further research is needed to fully understand its long-term ecological impact.
In conclusion, Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate represents a promising compound with diverse applications in drug discovery and materials science. Its unique chemical structure and functional groups make it an attractive candidate for further exploration. As research continues to uncover its potential, this compound is expected to play a significant role in advancing therapeutic interventions across various disease areas.
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